Cis-3,4',5-Trimethoxy-3'-aminostilbene is a synthetic compound belonging to the stilbene family, known for its potential therapeutic applications in oncology. Its structure consists of a stilbene backbone with three methoxy groups and an amino group, which contribute to its biological activity. The compound has garnered attention for its ability to induce cell death in cancer cells, particularly in ovarian cancer and melanoma models.
Cis-3,4',5-Trimethoxy-3'-aminostilbene is derived from natural stilbenes, such as resveratrol, which are found in various plants. This compound is classified as a mitotic inhibitor and vascular disrupting agent, making it relevant in cancer treatment strategies. Its structural classification places it within the category of methoxylated stilbenes, which are known for their diverse biological effects.
The synthesis of cis-3,4',5-trimethoxy-3'-aminostilbene involves several steps that typically include the following methods:
Technical details often involve controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of cis-3,4',5-trimethoxy-3'-aminostilbene can be represented as follows:
This structure is significant because the presence of methoxy groups enhances lipophilicity and biological activity.
Cis-3,4',5-trimethoxy-3'-aminostilbene participates in several chemical reactions that are crucial for its biological activity:
Technical details regarding these reactions often involve studying cellular signaling pathways affected by the compound.
The mechanism of action of cis-3,4',5-trimethoxy-3'-aminostilbene involves several key processes:
Data from studies indicate that these mechanisms contribute to its effectiveness against various cancer cell lines.
Cis-3,4',5-trimethoxy-3'-aminostilbene exhibits several notable physical and chemical properties:
Relevant data from studies suggest that modifications can enhance these properties for better bioavailability.
Cis-3,4',5-trimethoxy-3'-aminostilbene has several scientific applications:
The stereoselective synthesis of cis-3,4',5-trimethoxy-3'-aminostilbene (stilbene 5c) relies critically on olefination strategies, particularly the Horner-Wadsworth-Emmons (HWE) reaction. This method employs phosphonate-stabilized carbanions to react with aldehydes, enabling precise geometric control over the resulting double bond. For cis-stilbenes, the reaction requires semistabilized ylides derived from phosphonates bearing electron-withdrawing groups (e.g., esters) and aromatic aldehydes. Lithium salts or specific bases like NaHMDS promote cis-selectivity by stabilizing the erythro-β-hydroxyphosphonate intermediate, which undergoes stereospecific syn-elimination to yield the thermodynamically less stable cis-alkene [6] [9]. Key modifications include:
Table 1: Stereoselective Synthesis of cis-Stilbene 5c via HWE Reaction
Phosphonate Reagent | Aldehyde | Base/Solvent | Reaction Time | Yield | cis:trans Ratio |
---|---|---|---|---|---|
Triethyl 3,5-dimethoxybenzylphosphonate | 2-methoxy-5-nitrobenzaldehyde | NaH/DMF | 12 h | 68% | 3:1 |
Methyl diethoxyphosphonoacetate | 3-amino-4-methoxybenzaldehyde | LiHMDS/THF-HMPA | 45 min (US) | 92% | 12:1 |
Stilbene 5c’s therapeutic potential is limited by poor aqueous solubility (logP ≈ 3.8). To overcome this, prodrug PD7 was engineered by conjugating a morpholino group via a carbamate linkage to the 3'-amino group of stilbene 5c. This modification:
Table 2: Prodrug Strategies for Stilbene 5c
Prodrug | Modification Site | Water Solubility | Bioactivation Mechanism | In Vitro IC₅₀ (Tubulin) |
---|---|---|---|---|
Stilbene 5c | N/A | Low (<10 µM) | N/A | 0.3 µM |
PD7 | 3'-amino (carbamate-morpholino) | High (>500 µM) | Esterase cleavage | 1.2 µM |
Stilbene 5c was optimized using computational docking against the colchicine-binding site of β-tubulin (PDB: 1SA0). Key findings:
Table 3: Computational Analysis of Tubulin-Binding Agents
Compound | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Tubulin IC₅₀ (nM) |
---|---|---|---|
Stilbene 5c | −9.8 | H-bond: Valα181, Hydrophobic: Leuβ248 | 300 |
Combretastatin A-4 | −10.2 | H-bond: Thrα179, Hydrophobic: Leuβ248 | 29 |
Colchicine | −11.1 | H-bond: Asnβ258, Van der Waals: Cysβ241 | 400 |
Initial optimization attempts explored replacing stilbene 5c’s core with benzimidazole or indole moieties to enhance solubility. Biological evaluation revealed:
Table 4: Bioactivity of Stilbene 5c vs. Heterocyclic Analogues
Compound | Core Structure | IC₅₀ (HL60 Cells) | LogP | Aqueous Solubility (µM) | Apoptosis Induction (50 nM) |
---|---|---|---|---|---|
Stilbene 5c | cis-Stilbene | 0.3 µM | 3.8 | <10 | 95% |
5b-Im | Benzimidazole | 3.2 µM | 4.1 | 18 | 20% |
5c-In | Indole | 5.7 µM | 4.3 | 15 | 15% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: